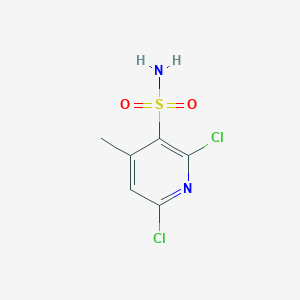

![molecular formula C19H22N4O3S2 B2631931 Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate CAS No. 1351609-34-1](/img/structure/B2631931.png)

Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate is a useful research compound. Its molecular formula is C19H22N4O3S2 and its molecular weight is 418.53. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anti-Diabetic Potential :

- A study by Abbasi et al. (2020) synthesized a series of bi-heterocyclic compounds, including those similar to the compound . These molecules exhibited potent inhibitory potential against the α-glucosidase enzyme, suggesting valuable anti-diabetic applications.

Molecular Synthesis and Modification :

- Research by Abdelhamid & Afifi (2010) involved the synthesis of thiazole and pyrazolopyrimidine derivatives, highlighting the versatility of thiazole-based compounds in chemical synthesis.

- Mohamed (2014) also focused on synthesizing various derivatives, demonstrating the compound's adaptability in creating diverse molecular structures.

Enzyme Inhibition and Molecular Docking Studies :

- A study by Babar et al. (2017) synthesized novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, showing high inhibition towards α-glucosidase and β-glucosidase enzymes. This suggests potential applications in treating conditions like diabetes.

Antimicrobial and Pharmacological Activities :

- Attimarad et al. (2017) reported the synthesis of related compounds that exhibited significant anti-inflammatory, analgesic, and antioxidant activities.

- Another study by Parameshwarappa et al. (2009) synthesized thiazole substituted coumarins with notable antimicrobial activity.

Chemical Reactivity and Structural Analysis :

- The work of Žugelj et al. (2009) and Albreht et al. (2009) focused on transforming similar compounds to create new molecular structures, illustrating the compound's chemical reactivity.

Crystallographic Studies :

- Research by Lynch & Mcclenaghan (2004) conducted crystallographic studies on related thiazole compounds, emphasizing the importance of structural analysis in understanding these compounds' properties.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found in many biologically active compounds, such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs . .

Mode of Action

The mode of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities

Biochemical Pathways

Thiazole derivatives can affect a variety of biochemical pathways, depending on their specific targets. For example, some thiazole derivatives have been found to affect pathways related to inflammation, pain, microbial infections, viral infections, and cancer

Pharmacokinetics

The pharmacokinetic properties of thiazole derivatives can vary widely depending on the specific compound. Some general properties of thiazole compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes

Result of Action

The result of action of thiazole derivatives can vary widely depending on the specific compound and its targets. Some thiazole derivatives have been found to have effects such as reducing inflammation, relieving pain, killing or inhibiting the growth of microbes or viruses, and killing cancer cells

Biochemische Analyse

Biochemical Properties

Ethyl 2-(2-(2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)acetamido)thiazol-4-yl)acetate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives have been shown to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor activities . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and inhibit or activate specific enzymatic pathways.

Cellular Effects

This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Thiazole derivatives, including this compound, have shown potential in modulating the activity of key signaling molecules, leading to altered cellular responses . These effects can result in changes in cell proliferation, apoptosis, and differentiation.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes and proteins, leading to their inhibition or activation. For example, thiazole derivatives have been reported to inhibit the activity of certain kinases and proteases, thereby affecting downstream signaling pathways . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives can maintain their activity over extended periods, although some degradation may occur under certain conditions . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and antitumor activities . At higher doses, toxic or adverse effects may be observed. These effects can include hepatotoxicity, nephrotoxicity, and other organ-specific toxicities. It is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in its metabolism. Thiazole derivatives have been shown to affect metabolic flux and metabolite levels, leading to changes in cellular energy production and utilization . The compound’s metabolism can result in the formation of active or inactive metabolites, which can further influence its biological activity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect the compound’s localization and accumulation in specific cellular compartments, influencing its overall efficacy and toxicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interaction with target biomolecules and modulate its biological effects.

Eigenschaften

IUPAC Name |

ethyl 2-[2-[[2-[(4,7-dimethyl-1,3-benzothiazol-2-yl)-methylamino]acetyl]amino]-1,3-thiazol-4-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N4O3S2/c1-5-26-15(25)8-13-10-27-18(20-13)21-14(24)9-23(4)19-22-16-11(2)6-7-12(3)17(16)28-19/h6-7,10H,5,8-9H2,1-4H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGCYQNURLYZTOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)CN(C)C2=NC3=C(C=CC(=C3S2)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

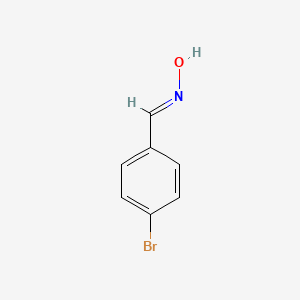

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B2631849.png)

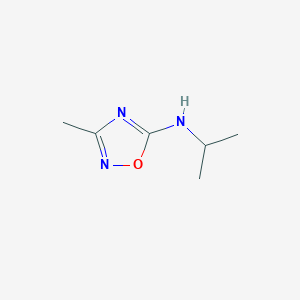

![3-[5-(2-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-methylazetidine-1-carboxamide](/img/structure/B2631851.png)

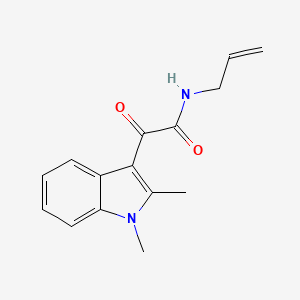

![(3,4-difluorophenyl)((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2631852.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)urea](/img/structure/B2631858.png)

![4-fluoro-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2631863.png)

![N-(2-(6-((3-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2631867.png)

![[4-Amino-1-(2-nitrobenzenesulfonyl)piperidin-4-yl]methanol](/img/structure/B2631868.png)

![1,3-dimethyl-8-(4-phenoxyphenyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B2631869.png)